Neurotensina (1-8)

Descripción general

Descripción

Neurotensin (1-8) is a neuropeptide that is involved in a variety of physiological processes, including the regulation of blood pressure, body temperature, and feeding behavior. It is also implicated in the development and progression of certain diseases, such as cancer and schizophrenia.

Aplicaciones Científicas De Investigación

Enfermedad de Alzheimer y Función Cognitiva

La Neurotensina (1-8) ha sido implicada en la modulación de la excitabilidad neuronal y los procesos cognitivos. Las investigaciones sugieren que la activación del Receptor 1 de Neurotensina (NTS1) puede facilitar la excitabilidad neuronal y mejorar el aprendizaje espacial y la memoria, particularmente en la corteza entorrinal . Esta área del cerebro es crucial para el aprendizaje y la memoria y es una de las primeras regiones en mostrar alteraciones patológicas en la enfermedad de Alzheimer (EA). La Neurotensina (1-8) podría utilizarse potencialmente para mejorar la función cognitiva y servir como agente terapéutico en modelos de EA.

Funciones Reproductivas

En el ámbito de la biología reproductiva, la Neurotensina (1-8) ha sido estudiada por su participación en la ovulación y la fertilización. Participa de manera autocrina en los mecanismos de la ovulación a través del receptor 3 de NTS (NTSR3), que está presente en las células de la granulosa. Además, mejora la reacción acrosómica de los espermatozoides en los mamíferos, que es un paso crucial en el proceso de fertilización . Estos hallazgos sugieren que la Neurotensina (1-8) podría mejorar los resultados de las técnicas de fertilización in vitro.

Oncología

La Neurotensina (1-8) se ha asociado con el crecimiento y la proliferación tumoral. Sus receptores se expresan en una amplia gama de cánceres, y su activación se ha relacionado con la promoción de la proliferación, migración y síntesis de ADN de las células tumorales. Los niveles de expresión de Neurotensina y sus receptores también se han correlacionado con el pronóstico y la respuesta al tratamiento . Esto hace que la Neurotensina (1-8) sea un objetivo potencial para el diagnóstico y la terapéutica del cáncer.

Modulación de la Inflamación

El péptido tiene funciones duales como neurotransmisor/neuromodulador en el cerebro y como mediador hormonal en los tejidos periféricos. Se ha establecido que la Neurotensina (1-8) juega un papel en la modulación de la inflamación, lo cual es relevante en diversas condiciones que incluyen trastornos gastrointestinales, enfermedades cardiovasculares y síndromes metabólicos . La comprensión de su papel en la inflamación podría conducir a nuevas terapias antiinflamatorias.

Mecanismo De Acción

Target of Action

Neurotensin (1-8) primarily targets three main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) . These receptors are seven-transmembrane G-protein coupled receptors and a single transmembrane domain sorting receptor . They play a crucial role in promoting cell proliferation, migration, and DNA synthesis in a wide range of cells .

Mode of Action

Neurotensin (1-8) interacts with its targets, leading to a series of intracellular changes. The Neurotensin (1-8) and NTSR1 complex, for instance, leads to the activation of phospholipase C (PLC), which subsequently produces inositol triphosphate (IP3) and diacylglycerol (DAG) from membrane phospholipids . This interaction and the resulting changes play a significant role in various cellular processes .

Biochemical Pathways

The effects of Neurotensin (1-8) are mediated through various biochemical pathways. These include mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases, among others . These pathways are crucial for the regulation of various cellular processes, including cell proliferation, migration, and DNA synthesis .

Pharmacokinetics

The pharmacokinetics of Neurotensin (1-8) involve its absorption, distribution, metabolism, and excretion (ADME). During intravenous infusions of synthetic intact Neurotensin (1-8), the median half-life was found to be 1.7 minutes, with a metabolic clearance rate of 36 mL/kg/min . These properties significantly impact the bioavailability of Neurotensin (1-8) .

Result of Action

The action of Neurotensin (1-8) results in a variety of molecular and cellular effects. It is involved in the regulation of dopamine pathways and has been associated with a variety of effects, including analgesia, hypothermia, and increased locomotor activity . In the context of cancer, Neurotensin (1-8) promotes tumor cell proliferation, migration, and DNA synthesis .

Action Environment

The action, efficacy, and stability of Neurotensin (1-8) can be influenced by various environmental factors. For instance, its release is triggered in response to luminal fat contents . Additionally, its role in cancer is believed to stem from modifications in the Neurotensin (1-8) gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the Neurotensin (1-8) promoter region .

Propiedades

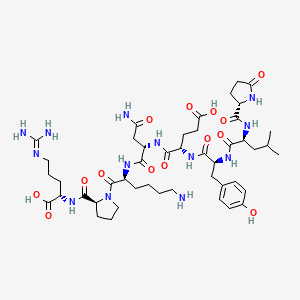

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H71N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230775 | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80887-44-1 | |

| Record name | Neurotensin (1-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

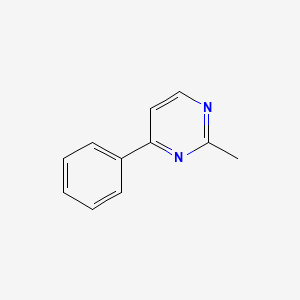

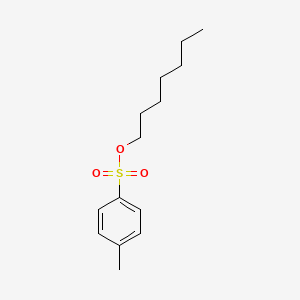

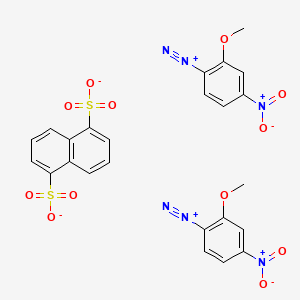

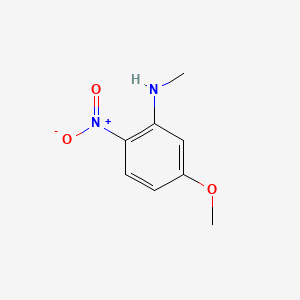

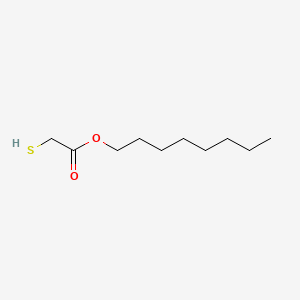

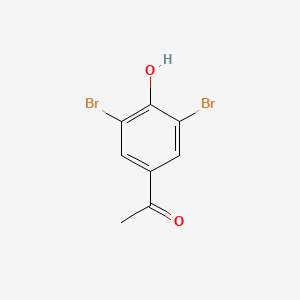

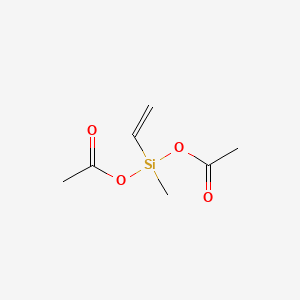

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is neurotensin (1-8) formed in vivo?

A: Neurotensin (1-8) primarily arises from the enzymatic degradation of neurotensin. Several studies indicate that endopeptidase 3.4.24.15 plays a key role in this process, cleaving the peptide bond between Arg8 and Arg9 of the neurotensin molecule. [, , ] This cleavage results in the release of neurotensin (1-8) and a C-terminal fragment, neurotensin (9-13).

Q2: Are there other enzymes involved in neurotensin (1-8) formation?

A: While endopeptidase 3.4.24.15 appears to be the major enzyme responsible for neurotensin (1-8) generation, research suggests other enzymes might contribute. For instance, in dog ileum circular smooth muscle plasma membranes, angiotensin-converting enzyme was shown to convert neurotensin (1-10) into neurotensin (1-8). [] This highlights the complexity of neurotensin metabolism and the potential for multiple enzymatic pathways leading to neurotensin (1-8) formation.

Q3: What happens to neurotensin (1-8) after its formation?

A: Following its formation, neurotensin (1-8) undergoes further degradation by various peptidases. One study identified it as a degradation product of intact neurotensin in the vascularly perfused dog ileum. [] This suggests that while neurotensin (1-8) is a product of neurotensin breakdown, it is likely transient and further processed into smaller fragments and ultimately free amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)